Citronelloyl chloride
Description
Citronelloyl chloride is an acyl chloride derivative of citronellol, a monoterpene alcohol widely used in perfumery and flavoring. Structurally, it consists of a citronellol backbone (C10H20O) modified with a reactive carbonyl chloride group (-COCl), yielding the molecular formula C10H19ClO (estimated molecular weight: ~190.7 g/mol). This compound is primarily employed as an intermediate in organic synthesis, facilitating the production of esters, amides, and other derivatives through nucleophilic acyl substitution reactions. Its synthesis typically involves treating citronellol with chlorinating agents like thionyl chloride (SOCl2) .
Acyl chlorides, including this compound, are highly reactive due to the electrophilic carbonyl carbon and the good leaving group (Cl⁻). This reactivity makes them valuable in industrial and laboratory settings but also necessitates careful handling due to their corrosive nature and sensitivity to moisture .
Properties
Molecular Formula |
C10H17ClO |
|---|---|
Molecular Weight |
188.69 g/mol |
IUPAC Name |
3,7-dimethyloct-6-enoyl chloride |
InChI |
InChI=1S/C10H17ClO/c1-8(2)5-4-6-9(3)7-10(11)12/h5,9H,4,6-7H2,1-3H3 |
InChI Key |
NOXCOFIBMWWGPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,7-Dimethyl-6-octenoyl chloride can be synthesized from 3,7-dimethyl-6-octenoic acid through a reaction with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the acyl chloride and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods
In an industrial setting, the production of 3,7-dimethyl-6-octenoyl chloride may involve the use of more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-6-octenoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines, alcohols, or thiols, to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, 3,7-dimethyl-6-octenoyl chloride hydrolyzes to form 3,7-dimethyl-6-octenoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the preparation of 3,7-dimethyl-6-octenoyl chloride from the corresponding acid.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
3,7-Dimethyl-6-octenoic Acid: Formed through hydrolysis.
3,7-Dimethyl-6-octenol: Formed through reduction.
Scientific Research Applications
3,7-Dimethyl-6-octenoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of drug candidates and in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3,7-dimethyl-6-octenoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in biological systems, the compound may modify proteins or enzymes, affecting their function and activity.
Comparison with Similar Compounds
Citronelloyl Chloride vs. Octanoyl Chloride
Octanoyl chloride (C8H15ClO, molecular weight 162.7 g/mol) is a straight-chain acyl chloride used in the synthesis of plasticizers, surfactants, and pharmaceuticals.
Key Differences :
- This compound’s branched terpene structure may reduce volatility compared to octanoyl chloride.
- Its applications are niche in fragrance synthesis, whereas octanoyl chloride is industrially versatile .
This compound vs. Cetylpyridinium Chloride
Cetylpyridinium chloride (C21H38ClN, molecular weight 340.0 g/mol) is a quaternary ammonium compound with antiseptic properties, commonly used in oral care products.
Key Differences :
- Functional group differences dictate distinct reactivity and applications. Cetylpyridinium chloride’s cationic nature enables antimicrobial action, while this compound’s electrophilicity drives synthetic utility.
This compound vs. Mono Chloro Acetyl Chloride
Mono chloro acetyl chloride (ClCH2COCl, molecular weight 112.9 g/mol) is a di-functional acyl chloride used in agrochemicals and pharmaceuticals.
Key Differences :
- Mono chloro acetyl chloride’s dual chloride groups enhance reactivity, making it more hazardous. This compound’s larger structure limits its use to specialized syntheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
